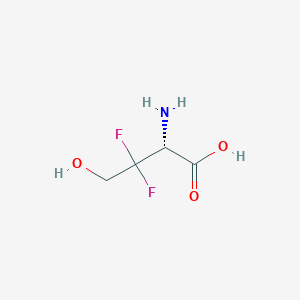

3,3-Difluoro-L-homoserine

Description

Significance of Fluorine Atom Incorporation in Biomolecules for Chemical Biology

The introduction of fluorine atoms into biomolecules, particularly amino acids, has garnered significant attention from bioorganic and medicinal chemists. researchgate.net This is due to the unique properties that fluorine imparts, which can profoundly influence the biological activity and physicochemical characteristics of the modified molecules. rsc.org Fluorine's high electronegativity and small size allow it to form strong covalent bonds with carbon, altering the stability and reactivity of neighboring groups. walshmedicalmedia.com

Key effects of fluorine incorporation include:

Enhanced Stability: Fluorination can increase the thermal and proteolytic stability of peptides and proteins. researchgate.netnih.gov This is partly due to the strength of the carbon-fluorine bond and its influence on molecular conformation.

Increased Lipophilicity: The introduction of fluorine can enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes. rsc.org

Modulation of Physicochemical Properties: Fluorine can alter the pKa of nearby functional groups, influence molecular conformation, and participate in unique non-covalent interactions. mdpi.comnih.gov These changes can be leveraged to fine-tune the biological activity of peptides and proteins.

Biological Probes: The fluorine-19 (¹⁹F) isotope is a sensitive and non-perturbing NMR probe, allowing for the study of protein structure, dynamics, and ligand interactions. walshmedicalmedia.com Additionally, the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is a valuable tool for positron emission tomography (PET) imaging. nih.gov

These properties have led to the use of fluorinated amino acids in a wide range of applications, from the development of novel therapeutic agents to the creation of new materials. numberanalytics.com

Role of Non-Proteinogenic Amino Acids in Advanced Biochemical Research

While the 22 proteinogenic amino acids are the fundamental building blocks of proteins, a vast number of non-proteinogenic amino acids (NPAAs) exist in nature or can be synthesized in the laboratory. wikipedia.org These NPAAs play diverse and crucial roles in biochemistry and are not directly encoded in the genetic code for protein synthesis. wikipedia.orgmdpi.com

NPAAs are significant for several reasons:

Metabolic Intermediates: Many NPAAs, such as ornithine and citrulline, are key intermediates in metabolic pathways like the urea (B33335) cycle. wikipedia.orgnih.gov Homoserine is another example, serving as a precursor in the biosynthesis of other amino acids. nih.gov

Signaling Molecules: Some NPAAs function as neurotransmitters (e.g., gamma-aminobutyric acid, GABA) or are involved in intercellular signaling in bacteria. omicsonline.orgnih.gov

Building Blocks for Bioactive Molecules: NPAAs are often incorporated into non-ribosomal peptides, which can have a wide range of biological activities, including antibiotic and toxic properties. nih.gov

Tools for Protein Engineering: The incorporation of synthetic NPAAs into proteins allows researchers to introduce novel functionalities, probe protein structure and function, and enhance protein stability. walshmedicalmedia.com

The study of NPAAs provides a deeper understanding of biological processes and offers a rich source of molecular tools for synthetic biology and medicinal chemistry.

Contextualizing 3,3-Difluoro-L-homoserine within Contemporary Fluorinated Amino Acid Research

This compound is a synthetic, non-proteinogenic amino acid that combines the structural features of homoserine with the unique properties of gem-difluorination. Its synthesis has been reported as part of a broader strategy to create various β,β-difluoro-substituted amino acids. researchgate.netresearchgate.net

Within the landscape of fluorinated amino acid research, this compound is of interest for several reasons:

Enzyme Inhibition Studies: Due to its structural similarity to natural amino acid substrates, it has been investigated as a potential inhibitor of enzymes involved in amino acid metabolism. For instance, attempts to synthesize its O-methylated derivative were aimed at studying the catalytic mechanism of certain enzymes. grafiati.com The difluoro modification can lead to slow-dissociating inhibition, as seen with related difluorinated amino acid analogs. researchgate.net

Probing Enzyme Mechanisms: The electronic effects of the difluoromethyl group can be used to probe the active sites of enzymes and elucidate their reaction mechanisms.

Building Block for Novel Peptides: As a synthetic amino acid, it can be incorporated into peptides to create novel structures with potentially enhanced stability or altered biological activity. evitachem.com

The development of synthetic routes to compounds like this compound from readily available starting materials such as L-isoascorbic acid highlights the ongoing efforts to expand the toolbox of fluorinated amino acids available for chemical biology research. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

208756-00-7 |

|---|---|

Molecular Formula |

C4H7F2NO3 |

Molecular Weight |

155.10 g/mol |

IUPAC Name |

(2R)-2-amino-3,3-difluoro-4-hydroxybutanoic acid |

InChI |

InChI=1S/C4H7F2NO3/c5-4(6,1-8)2(7)3(9)10/h2,8H,1,7H2,(H,9,10)/t2-/m1/s1 |

InChI Key |

ZJWOHSLBYHFLLE-UWTATZPHSA-N |

Isomeric SMILES |

C(C([C@@H](C(=O)O)N)(F)F)O |

Canonical SMILES |

C(C(C(C(=O)O)N)(F)F)O |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 3,3 Difluoro L Homoserine

Evolution of Synthetic Strategies for β,β-Difluorinated Amino Acids

The development of methods to synthesize fluorinated amino acids has progressed from classical, often harsh, multi-step procedures to more refined and stereoselective modern techniques.

Historical Approaches to Fluorinated Amino Acid Synthesis

Early methods for the synthesis of amino acids were adapted for the preparation of their fluorinated analogs. These classical approaches often lacked stereocontrol and were limited in scope.

Key Historical Synthetic Methods:

| Method | Description |

| Ammonolysis of Halo-acids | A foundational method involving the substitution of a halogen on an α-halo acid with ammonia (B1221849). Its application to fluorinated precursors was an early strategy. nih.gov |

| Strecker Synthesis | This one-pot reaction involves treating an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. nih.gov |

| Hydantoin Synthesis | An aldehyde or ketone is condensed with hydantoin, followed by reduction and hydrolysis to yield the amino acid. nih.gov |

| Erlenmeyer Azlactone Synthesis | Used for carbon chain prolongation by two carbons, this method involves the condensation of an aromatic aldehyde with N-acetylglycine to form an azlactone, which is subsequently processed to the amino acid. nih.gov |

Modern syntheses have introduced more direct and efficient ways to incorporate fluorine. These include direct fluorination using elemental fluorine or other electrophilic fluorinating reagents, and the use of fluorinated synthons like trifluoropyruvates. nih.gov Reagents such as sulfur tetrafluoride and its derivative, diethylaminosulfur trifluoride (DAST), became crucial for converting carbonyl groups into the desired difluoromethylene group. nih.gov

Stereoselective Control in β-Difluorine-Containing Amino Acid Synthesis

A primary challenge in the synthesis of complex amino acids is the control of stereochemistry. The development of stereoselective methods has been critical for producing enantiomerically pure β,β-difluorinated amino acids. researchgate.net The synthesis of chiral fluorinated amino acid derivatives with high stereoselectivity remains an appealing and challenging area of research. researchgate.net

Three main strategies have emerged to achieve stereoselective synthesis:

Enzymatic Hydrolysis: This kinetic resolution approach uses enzymes to selectively hydrolyze one enantiomer of a racemic mixture of β,β-difluoro-α-amino esters, allowing for the separation of the desired enantiomer. researchgate.net

Asymmetric Hydrogenation: Chiral catalysts, often utilizing ligands like BINAP with palladium, are employed for the asymmetric hydrogenation of α-fluoroiminoesters to produce chiral β,β-difluorinated amino acids with high enantiomeric excess. researchgate.netnih.gov

Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. researchgate.net For instance, chiral 1,3-oxazolidines have been used in additions of bromoesters to imines to synthesize β-lactams, which are precursors to β-amino acids. The use of auxiliaries like (-)-8-phenylmenthol (B56881) has also been effective in the diastereoselective reduction of chiral β-enamino esters. acs.org

These strategies represent a significant leap forward, enabling the synthesis of optically pure β,β-difluoro-α-amino acids, which are valuable building blocks for fluoro peptides and other bioactive molecules. researchgate.net

Current Synthetic Routes to 3,3-Difluoro-L-homoserine

The synthesis of this compound often relies on starting from a chiral precursor to establish the correct stereochemistry early in the synthetic sequence. L-isoascorbic acid has proven to be an effective starting material for this purpose. mdpi.com

Utilization of L-Isoascorbic Acid as a Chiral Starting Material

A key strategy for synthesizing β,β-difluoro-substituted L-homoserine employs L-isoascorbic acid as the chiral starting material. mdpi.com This approach leverages the inherent stereochemistry of the natural product to produce the final compound in an enantiomerically pure form. The synthesis begins with the oxidative cleavage of L-isoascorbic acid, followed by a series of transformations to build the homoserine backbone and introduce the fluorine atoms. mdpi.comresearchgate.net This pathway ultimately leads to the key intermediate, (2S)-β,β-difluoro-2-hydroxy-butan-1,4-diol, which is then converted to the target amino acid. mdpi.com

Key Chemical Transformations and Reagents (e.g., Swern Oxidation, DAST-mediated Difluorination)

The conversion of L-isoascorbic acid to this compound involves several critical chemical transformations. Two of the most important are the Swern oxidation and DAST-mediated difluorination. mdpi.com

Swern Oxidation: This reaction is used to oxidize a primary or secondary alcohol to an aldehyde or ketone, respectively. wikipedia.orgorganic-chemistry.org In the synthesis of this compound from an L-isoascorbic acid-derived diol, a secondary alcohol is oxidized to the corresponding ketone. mdpi.comnih.gov The Swern oxidation is known for its mild reaction conditions, which are compatible with a wide range of functional groups. wikipedia.org The reaction typically uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (around -78°C), followed by the addition of a hindered organic base like triethylamine. wikipedia.org

DAST-mediated Difluorination: Diethylaminosulfur trifluoride (DAST) is a nucleophilic fluorinating agent used for the deoxofluorination of carbonyl compounds. thieme.deorganic-chemistry.org Following the Swern oxidation, the resulting ketone intermediate is treated with DAST to convert the carbonyl group into a gem-difluoromethylene group (CF₂), yielding the desired difluorinated compound. mdpi.com This reaction is a cornerstone in the synthesis of many β,β-difluorinated amino acids. thieme.de

Summary of Key Reagents:

| Reagent | Chemical Name | Role in Synthesis |

| DMSO | Dimethyl sulfoxide | Oxidant (in conjunction with an activator) in Swern Oxidation wikipedia.org |

| Oxalyl Chloride | Ethanedioyl dichloride | Activator for DMSO in Swern Oxidation wikipedia.org |

| Triethylamine | N,N-Diethylethanamine | Hindered base in Swern Oxidation wikipedia.org |

| DAST | Diethylaminosulfur trifluoride | Nucleophilic fluorinating agent for converting ketones to gem-difluorides mdpi.comorganic-chemistry.org |

Challenges and Innovations in Enantiopure Synthesis

The primary challenge in synthesizing enantiopure fluorinated amino acids lies in achieving high stereoselectivity and developing methods that are both efficient and scalable. researchgate.netprinceton.edu While methods utilizing chiral auxiliaries or asymmetric catalysis have been successful, they can sometimes require multiple steps or expensive reagents. researchgate.netacs.org

Strategies for Derivatization and Analogue Preparation for Structure-Activity Relationship (SAR) Studies

While specific research detailing the derivatization and structure-activity relationship (SAR) studies of this compound is not extensively documented in publicly available literature, established synthetic strategies for analogous compounds, particularly N-acyl homoserine lactones (AHLs), provide a robust framework for designing and preparing derivatives to probe biological activity. The introduction of the gem-difluoro group at the 3-position of the homoserine moiety is a significant modification that can influence molecular conformation, lipophilicity, and metabolic stability. Consequently, SAR studies on derivatives of this core structure are crucial for understanding its potential as a modulator of biological processes, such as bacterial quorum sensing.

The primary strategies for generating a library of this compound analogues for SAR studies would logically focus on three main areas of the molecule: modification of the N-acyl side chain, alteration of the lactone ring, and bioisosteric replacement of key functional groups.

N-Acyl Side Chain Modification

The N-acyl side chain is a critical determinant of the biological activity of AHLs, influencing their specificity and potency as either agonists or antagonists of quorum sensing receptors. nih.gov Systematic variation of this chain in this compound analogues would be a primary focus of SAR exploration.

Key modifications would include:

Chain Length: Varying the number of carbon atoms in the acyl chain can significantly impact binding affinity.

Functionalization at the C-3 Position: Introducing oxo or hydroxyl groups at the third carbon of the acyl chain is a common feature in natural AHLs and is crucial for activity. nih.gov

Unsaturation: The introduction of double or triple bonds can alter the conformation and electronic properties of the side chain.

Aromatic and Heterocyclic Groups: Replacing the aliphatic chain with aromatic or heterocyclic moieties can explore new binding interactions and improve potency.

The synthesis of these analogues typically involves the acylation of the parent this compound amine with a variety of activated carboxylic acids (e.g., acid chlorides or anhydrides) or through peptide coupling reactions.

Interactive Table of Potential N-Acyl Analogues for SAR Studies Below is an illustrative table of potential N-acyl derivatives of this compound that could be synthesized to investigate SAR.

| Analogue Name | Modification of N-Acyl Side Chain | Rationale for SAR Study |

| N-Butanoyl-3,3-difluoro-L-homoserine | Short aliphatic chain (C4) | To establish a baseline for activity and compare with non-fluorinated counterparts. |

| N-(3-Oxododecanoyl)-3,3-difluoro-L-homoserine | Long chain (C12) with 3-oxo group | To mimic natural long-chain AHLs and assess the impact of the difluoro group on agonist or antagonist activity. nih.gov |

| N-(3-Hydroxydodecanoyl)-3,3-difluoro-L-homoserine | Long chain (C12) with 3-OH group | To evaluate the importance of the hydrogen bond donating/accepting capability at the C-3 position. |

| N-Cinnamoyl-3,3-difluoro-L-homoserine | Aromatic group with unsaturation | To explore the effects of steric bulk and π-π interactions in the binding pocket. |

| N-(Furan-2-carbonyl)-3,3-difluoro-L-homoserine | Heterocyclic group | To investigate the influence of heteroatoms and different aromatic systems on activity. |

Lactone Ring and Amide Bond Modifications

Modifications to the homoserine lactone ring itself, although synthetically more challenging, can provide valuable SAR data. Substitutions at other positions on the ring can probe the spatial requirements of the receptor binding pocket. nih.gov Furthermore, bioisosteric replacement of the lactone or the amide linkage can enhance metabolic stability and modulate activity.

Potential derivatization strategies include:

Ring Substitutions: Introduction of small alkyl or other functional groups at the C-4 position of the lactone ring.

Bioisosteric Replacements:

Replacing the lactone oxygen with sulfur to form a thiolactone.

Replacing the amide linkage with a more stable mimic, such as a 1,2,3-triazole, which can be synthesized via copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). mdpi.com

These modifications can reveal the importance of the lactone ring's conformation and the hydrogen bonding capabilities of the amide group for biological activity.

Interactive Table of Potential Ring and Linkage Modified Analogues This table illustrates potential analogues with modifications to the core lactone and amide structures for SAR studies.

| Analogue Name | Type of Modification | Rationale for SAR Study |

| N-Octanoyl-3,3-difluoro-L-homocysteine thiolactone | Lactone to Thiolactone Replacement | To assess the role of the lactone oxygen in binding and the effect of altered ring geometry. mdpi.com |

| 1-(1-(3,3-Difluoro-tetrahydrofuran-2-yl)-1H-1,2,3-triazol-4-yl)octan-1-one | Amide to 1,2,3-Triazole Replacement | To enhance metabolic stability and explore different hydrogen bonding patterns and dipole moments. mdpi.com |

| N-Octanoyl-4-methyl-3,3-difluoro-L-homoserine | C-4 Methyl Substitution on Lactone | To investigate the steric tolerance of the binding site around the lactone ring. nih.gov |

By systematically synthesizing and evaluating these and other derivatives, a comprehensive SAR profile for this compound can be developed. This would elucidate the key structural features required for potent and selective biological activity, guiding the design of more advanced analogues for various therapeutic or biotechnological applications.

Iii. Biochemical and Mechanistic Investigations of 3,3 Difluoro L Homoserine

Function as Substrate Analogues and Enzyme Probes

The introduction of fluorine into substrate analogues is a powerful strategy in enzymology and medicinal chemistry. researchgate.net Fluorine's unique properties—its small van der Waals radius (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—allow fluorinated analogues to be recognized and processed by enzymes, often with profound consequences for catalysis. cnr.it These analogues can act as powerful probes and inhibitors through several mechanisms.

Fluorinated compounds can serve as competitive inhibitors, where the analogue binds to the enzyme's active site, competing with the natural substrate. gla.ac.uk The high electronegativity of fluorine can alter the electronic properties of the analogue, potentially leading to stronger binding interactions with the enzyme compared to the natural substrate. cnr.it

More significantly, fluorine's ability to act as a good leaving group in certain biochemical contexts makes it ideal for designing mechanism-based or "suicide" inhibitors. nih.govnih.gov In this scenario, the enzyme binds the fluorinated analogue and begins its catalytic cycle. mdpi.com The enzymatic reaction transforms the analogue into a reactive species that then forms a covalent bond with an active site residue, leading to irreversible inactivation of the enzyme. nih.govmdpi.com For example, a fluorine atom located at the β-position of an amino acid mimic can be eliminated, which ultimately leads to the alkylation and inactivation of pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzymes. mdpi.com The stability of the C-F bond also means that fluorinated intermediates can sometimes stall the enzymatic reaction at a specific step, allowing for the study of transition states or key intermediates, effectively "trapping" the enzyme-substrate complex for analysis. nih.govnih.gov

The presence of the ¹⁹F nucleus, which is 100% abundant and has a high gyromagnetic ratio, provides a sensitive and background-free reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govresearchgate.net This allows researchers to monitor the binding of the analogue, follow its enzymatic processing, and characterize the structure of any resulting enzyme-inhibitor adducts in detail. nih.govnih.gov

The strategic placement of fluorine atoms in 3,3-Difluoro-L-homoserine makes it an excellent tool for mechanistic studies. A synthetic strategy has been developed to produce β,β-difluoro-substituted L-homoserine, along with related compounds like β,β-difluoro-L-homocysteine and β,β-difluoro-L-methionine. mdpi.com This synthesis starts from L-isoascorbic acid and proceeds through a key intermediate, (2S)-β,β-difluoro-2-hydroxy-butan-1,4-diol, to yield the protected β,β-difluoro-l-homoserine. mdpi.com

As a substrate analogue, this compound can be used to probe the reaction mechanisms of enzymes that process L-homoserine or its metabolic precursors and products. The use of fluorinated substrate analogues as stereochemical probes is a well-established technique in enzymology. acs.org The ¹⁹F NMR nucleus allows bioorganic chemists to directly observe the fate of the fluorinated substrate as it is processed by the enzyme. nih.govnih.gov This technique can provide detailed information on reaction intermediates, the formation of covalent adducts, and the stereochemistry of enzymatic transformations. nih.govacs.org

For instance, in enzymes that catalyze elimination or rearrangement reactions, the difluoromethyl group (-CF₂H) of a substrate like this compound can serve multiple functions. The enzyme might catalyze the elimination of hydrogen fluoride (B91410) (HF), a process that can be monitored by ¹⁹F NMR. portlandpress.com Such studies have revealed novel activities for certain enzymes, where the active site metal ion can act as a Lewis acid to facilitate HF elimination. portlandpress.com The resulting unsaturated product can provide insight into the reaction pathway or, in some cases, act as an inhibitor itself.

This compound and its derivatives are poised to have a significant impact on several key enzyme systems involved in amino acid biosynthesis, primarily the aspartate pathway.

Homoserine Dehydrogenase (HSD) Homoserine dehydrogenase (HSD) is a critical enzyme that catalyzes the final step in the synthesis of L-homoserine from L-aspartate-β-semialdehyde. jmb.or.kruniprot.org This reaction is a pivotal point in the aspartate metabolic pathway, which is responsible for the biosynthesis of essential amino acids such as threonine, methionine, and isoleucine in bacteria, plants, and fungi. jmb.or.krwikipedia.org The HSD from many organisms is subject to feedback inhibition by L-threonine, which regulates the metabolic flux through the pathway. uniprot.orgfrontiersin.org

As a close structural mimic of the natural product, this compound can act as a substrate analogue for HSD. It can compete with L-homoserine in the reverse reaction or with L-aspartate-β-semialdehyde in the forward reaction, potentially inhibiting the enzyme. jmb.or.krnih.gov Studying the interaction of the difluorinated analogue with HSD can provide insights into the enzyme's substrate binding and catalytic mechanism. jmb.or.kr Given that the aspartate pathway is absent in mammals, HSD is considered an attractive target for the development of novel antibiotics and herbicides. jmb.or.kr

Methioninase Methioninase, or L-methionine-γ-lyase (MGL), is an enzyme that catalyzes the degradation of L-methionine into α-ketobutyrate, methanethiol, and ammonia (B1221849). medcraveonline.com Many types of cancer cells exhibit "methionine dependence," a metabolic defect that makes them unable to proliferate when methionine is replaced by its precursor, homocysteine, a condition under which normal cells thrive. thomashealthblog.comnih.gov This has made methionine depletion, via enzymes like methioninase, a targeted strategy for cancer therapy. medcraveonline.comlongdom.org

Fluorinated analogues of methionine have been investigated as prodrugs that can be activated by methioninase. nih.gov Since L-homoserine is a direct precursor in the biosynthesis of L-methionine, this compound could be metabolically converted into a fluorinated methionine analogue. mdpi.comwikipedia.org This fluorinated product could then serve as a substrate for methioninase, potentially leading to the release of a cytotoxic fluorinated thiol.

Aspartate Pathway Enzymes The impact of this compound extends to the entire aspartate pathway. This pathway begins with the phosphorylation of L-aspartate by aspartokinase (AK), which is also a key regulatory point. nih.gov The intermediate, aspartate-semialdehyde, is a branch point for the synthesis of lysine (B10760008) and homoserine. jmb.or.krnih.gov By acting as an analogue of a key intermediate, this compound or its phosphorylated precursor could disrupt the finely tuned regulation of this entire network. For example, it could act as a false feedback inhibitor for aspartokinase or interfere with subsequent enzymes like homoserine kinase, which phosphorylates L-homoserine to begin the synthesis of threonine. wikipedia.org

| Enzyme | Function in Aspartate Pathway | Potential Impact of this compound | References |

|---|---|---|---|

| Aspartokinase (AK) | Catalyzes the first committed step: phosphorylation of L-aspartate. Subject to feedback inhibition. | May act as a false feedback inhibitor, downregulating the entire pathway. | nih.gov |

| Aspartate-Semialdehyde Dehydrogenase | Converts aspartyl-4-phosphate to aspartate-semialdehyde. | The fluorinated analogue would not directly interact but its presence could alter metabolic flux towards this enzyme. | nih.gov |

| Homoserine Dehydrogenase (HSD) | Reduces aspartate-semialdehyde to L-homoserine. | Acts as a substrate analogue, potentially leading to competitive inhibition or mechanism-based inactivation. | jmb.or.kruniprot.orgfrontiersin.org |

| Homoserine Kinase | Phosphorylates L-homoserine, committing it to the threonine biosynthesis branch. | Could be a substrate, leading to a fluorinated downstream product, or an inhibitor, blocking threonine synthesis. | wikipedia.org |

| Homoserine O-succinyltransferase | Converts L-homoserine to O-succinyl homoserine, committing it to the methionine biosynthesis branch. | May be inhibited by the fluorinated analogue, thus blocking the synthesis of methionine. | wikipedia.org |

Biological Incorporation into Peptides and Proteins

The introduction of noncanonical amino acids (ncAAs), such as this compound, into proteins at specific sites is achieved through the powerful technique of genetic code expansion (GCE). cam.ac.uk This technology hijacks the cell's translational machinery to incorporate a novel amino acid in response to a reassigned codon, typically the amber stop codon (UAG). cam.ac.ukanu.edu.au

Successful GCE requires an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. caltech.edumdpi.com This pair must be "orthogonal," meaning the engineered aaRS charges only its partner tRNA with the desired ncAA, and this engineered tRNA is not recognized by any of the host's endogenous synthetases. cam.ac.uk The engineered aaRS must not recognize any of the 20 canonical amino acids. mdpi.com Once the orthogonal tRNA is acylated with the ncAA, it recognizes the amber stop codon in the messenger RNA (mRNA) during ribosome-mediated translation and inserts the ncAA into the growing polypeptide chain. anu.edu.au

This methodology has been successfully applied to incorporate a wide variety of ncAAs with novel chemical functionalities, including many fluorinated amino acids. caltech.eduresearchgate.netrsc.org The incorporation of fluorinated residues serves as a valuable tool for studying protein structure, dynamics, and interactions using ¹⁹F NMR spectroscopy, as the fluorine atom provides a sensitive probe in a biologically silent spectral window. researchgate.netanu.edu.aunih.gov

Beyond GCE, ncAAs can be incorporated into proteins using metabolic engineering strategies, often in conjunction with auxotrophic host strains. researchgate.net An auxotrophic strain is engineered to be deficient in the biosynthetic pathway of a specific canonical amino acid. researchgate.net When this strain is grown in a medium depleted of the natural amino acid but supplemented with a structural analogue, the cellular machinery may incorporate the analogue into its proteome in place of the canonical one. mdpi.comresearchgate.net

For the targeted incorporation of this compound, one could engineer an E. coli strain that is auxotrophic for amino acids derived from the aspartate pathway, such as threonine and methionine. The biosynthesis of L-homoserine in E. coli starts from L-aspartate and involves three key enzymatic steps catalyzed by aspartokinase, aspartate semialdehyde dehydrogenase, and homoserine dehydrogenase. nih.gov By disrupting genes in this pathway, the cell becomes dependent on an external supply of these amino acids or their precursors. nih.gov

Feeding the auxotrophic culture with externally synthesized this compound could lead to its metabolic activation (e.g., phosphorylation by homoserine kinase) and subsequent incorporation into proteins by the native translational apparatus, which may exhibit some level of promiscuity. mdpi.com Metabolic engineering can further enhance this process by overexpressing certain enzymes to increase the flux towards the desired fluorinated product or by modifying the substrate specificity of key enzymes to better accept the fluorinated analogue. nih.gov

| Strategy | Principle | Application for this compound | References |

|---|---|---|---|

| Genetic Code Expansion (GCE) | Use of an orthogonal aaRS/tRNA pair to incorporate an ncAA at a specific codon (e.g., UAG). | An orthogonal synthetase would need to be evolved to specifically recognize and charge a tRNA with this compound for site-specific incorporation. | cam.ac.ukanu.edu.aumdpi.com |

| Auxotrophic Host Feeding | A host strain unable to synthesize a canonical amino acid is fed a structural analogue, leading to global substitution. | An E. coli strain auxotrophic for methionine and threonine could be fed this compound, leading to its incorporation at Met/Thr sites. | mdpi.comresearchgate.net |

| Pathway Engineering | Modifying metabolic pathways to enhance the production and utilization of an analogue. | Overexpression of enzymes downstream of homoserine (e.g., homoserine kinase) could increase the metabolic conversion and subsequent incorporation of the fluorinated analogue. | nih.govresearchgate.net |

Conformational and Electronic Effects of Geminal Difluorination on Biomolecular Interactions

The introduction of a geminal difluoro (CF2) group at the C3 position of L-homoserine profoundly alters the molecule's intrinsic conformational and electronic properties, which in turn dictates its behavior in biological systems. While specific conformational analyses of this compound are not extensively detailed in the literature, the effects of gem-difluorination are well-documented in analogous acyclic and cyclic systems. These studies provide a strong basis for understanding how the CF2 moiety influences molecular geometry, pKa values, and non-covalent interactions, which are critical for receptor binding and enzyme inhibition.

The primary influence of the two fluorine atoms stems from their high electronegativity. This induces significant electronic perturbations, including a powerful inductive electron-withdrawing effect and the stabilization of specific conformations through stereoelectronic interactions like hyperconjugation. nih.govnih.govmdpi.com

Conformational Effects:

The replacement of two hydrogen atoms with fluorine atoms at a single carbon center introduces distinct conformational biases. A key factor is the gauche effect , an atypical preference for a gauche conformation (dihedral angle of ~60°) over an anti conformation, which is often driven by hyperconjugation. wikipedia.orgscribd.com In the context of this compound, the rotation around the C2-C3 and C3-C4 bonds is influenced by stabilizing hyperconjugative interactions, such as the donation of electron density from a C-H or C-C sigma (σ) bonding orbital into an adjacent carbon-fluorine antibonding orbital (σC-F). wikipedia.orgresearchgate.net For example, a gauche relationship between a C-F bond and the vicinal C-H bond is often favored due to σC-H → σC-F hyperconjugation. mdpi.combeilstein-journals.org

In systems containing a 1,3-difluoro motif, which is analogous to the F-C-C-C backbone segment in this compound, conformational preferences are dictated by a balance between avoiding destabilizing parallel 1,3-C-F bond alignments and embracing stabilizing gauche interactions. nih.govacs.org Studies on 1,3-difluorinated alkanes show that an anti-arrangement of the fluorine atoms strongly favors a linear, zigzag conformation of the carbon chain. acs.org Conversely, a syn-arrangement can induce a "bent" conformation. nih.gov These stereoelectronic effects can pre-organize the molecule into a specific three-dimensional shape that may be more complementary to a biological target than the more flexible, non-fluorinated parent molecule.

Table 1: Conformational Preferences in Fluorinated Ethane and Propane Models

| Compound | Most Stable Conformation | Key Dihedral Angle | Primary Stabilizing Factor | Reference |

|---|---|---|---|---|

| 1,2-Difluoroethane | Gauche | F-C-C-F ≈ 68-71° | Hyperconjugation (σC-H → σC-F) | wikipedia.org |

| 1,3-Difluoropropane | gg(l) (Gauche/Gauche) | F-C-C-C ≈ 60° | Hyperconjugation (σC-H → σC-F) | nih.gov |

| Butane | Anti | C-C-C-C = 180° | Steric Hindrance Minimization | chemistrysteps.com |

Electronic Effects:

The most significant electronic consequence of gem-difluorination is the strong inductive withdrawal of electron density by the highly electronegative fluorine atoms. nih.govnih.gov This effect propagates through the carbon skeleton and influences the acidity and basicity of nearby functional groups. mdpi.com For amino acids, this means the pKa of both the carboxylic acid (–COOH) and the protonated amine (–NH3+) are lowered, making them more acidic than in the non-fluorinated counterpart.

Studies on functionalized gem-difluorinated cycloalkanes have quantified this effect, showing that the pKa values of carboxylic acids and protonated amines decrease by approximately 0.3 to 0.5 units compared to their non-fluorinated analogs. nih.govresearchgate.net In other systems, the effect can be even more pronounced. yuntsg.com For this compound, this would result in a greater proportion of the anionic carboxylate (–COO⁻) and neutral amine (–NH2) forms at physiological pH compared to L-homoserine. This alteration in the ionization state is critical for modulating electrostatic interactions and hydrogen bonding within a protein's active site. mdpi.comnih.gov

The introduction of the CF2 group also alters the molecule's electrostatic potential surface. While the CF2 group is often considered a bioisostere of an ether oxygen or a carbonyl group, its electronic character is distinct. acs.org The two C-F bonds create a strong local dipole, and the fluorine atoms can act as weak hydrogen bond acceptors. researchgate.net This unique electronic signature can lead to novel interactions with biological targets or alter existing hydrogen bonding networks, potentially enhancing binding affinity or selectivity. researchgate.net

Table 2: Impact of Gem-Difluorination on pKa Values in Model Systems

| Compound Pair | Functional Group | ΔpKa (pKa_non-fluoro - pKa_fluoro) | Reference |

|---|---|---|---|

| Cyclohexanecarboxylic Acid vs. 4,4-Difluorocyclohexane-1-carboxylic acid | Carboxylic Acid | 0.3 | researchgate.net |

| Cyclohexylamine vs. 4,4-Difluorocyclohexan-1-amine | Amine (protonated) | 0.5 | researchgate.net |

| Piperidine vs. 3,3-Difluoropiperidine | Amine (protonated) | 3.7 | yuntsg.com |

| meta-Allyloxy benzoic acid vs. meta-(1',1'-Difluoroallyloxy) benzoic acid | Carboxylic Acid | 0.2 | rsc.org |

Iv. Applications in Chemical Biology Research

19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Biological Systems

19F NMR spectroscopy is a highly sensitive technique for studying the structure, dynamics, and interactions of proteins. The 19F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an excellent probe for monitoring changes in the local environment of a molecule. nih.govucla.eduwikipedia.org Since fluorine is virtually absent in biological systems, 19F NMR offers background-free spectra. ucla.eduacs.org

Elucidation of Protein Structure and Dynamics using 19F NMR Probes

The incorporation of fluorinated amino acids into proteins allows for the site-specific introduction of 19F NMR probes. researchgate.netnih.gov The chemical shift of the 19F nucleus is exquisitely sensitive to its local environment, providing valuable information about protein conformation and dynamics. nih.govucla.edu While studies specifically utilizing 3,3-Difluoro-L-homoserine are not prominent, the gem-difluoro group in this compound presents unique advantages. The two fluorine atoms would act as a sensitive reporter of the local electrostatic environment within the protein.

Changes in protein conformation, whether induced by thermal changes, pH shifts, or post-translational modifications, would likely result in measurable changes in the 19F chemical shift of an incorporated this compound residue. This would allow researchers to map conformational changes in specific regions of a protein. Furthermore, the dynamics of the protein backbone and side chains could be investigated by measuring the relaxation parameters of the 19F nuclei.

Table 1: Hypothetical 19F NMR Chemical Shift Changes of this compound in a Protein Undergoing a Conformational Change.

| Protein State | 19F Chemical Shift (ppm) | Linewidth (Hz) | Interpretation |

| Native Conformation | -95.2 | 50 | Folded state with a specific local environment. |

| Denatured State | -93.8 | 150 | Unfolded state, increased solvent exposure and dynamics. |

| Ligand-Bound State | -96.5 | 45 | Conformational change upon ligand binding, more rigid structure. |

This table represents hypothetical data to illustrate the potential application of this compound as a 19F NMR probe.

Characterization of Protein-Ligand and Protein-Protein Interactions

19F NMR is a powerful tool for characterizing molecular interactions, including those between proteins and ligands or other proteins. bruker.comnih.govresearchgate.net The binding of a ligand or another protein to a protein containing a 19F-labeled amino acid can lead to significant changes in the 19F NMR spectrum. acs.org These changes can manifest as alterations in chemical shift, linewidth, or signal intensity, providing information on binding affinity, kinetics, and the location of the interaction site. nih.gov

The incorporation of this compound at or near a binding interface would, in theory, allow for the sensitive detection of binding events. The change in the local chemical environment upon the association of a binding partner would perturb the 19F chemical shift. By titrating a ligand or binding partner and monitoring the changes in the 19F NMR spectrum, one could determine the dissociation constant (Kd) of the interaction.

Development of In-Cell 19F NMR Methodologies

Studying proteins within the complex and crowded environment of a living cell presents significant challenges for many biophysical techniques. In-cell 19F NMR has emerged as a powerful method to study protein structure, folding, and interactions in their native context. researchgate.netresearchgate.netnih.gov The absence of a natural fluorine background in cells makes 19F NMR an ideal tool for selectively observing a fluorinated protein of interest. acs.orgnih.gov

The successful incorporation of this compound into proteins expressed in cellular systems would pave the way for in-cell studies. Researchers could monitor changes in protein conformation and interactions in response to cellular signals, stress conditions, or the introduction of drug candidates in real-time. acs.org The high sensitivity of the gem-difluoro group to its environment could provide valuable insights into how the cellular milieu influences protein behavior. rhhz.net

Modulation of Cellular and Metabolic Pathways

Fluorinated analogs of natural metabolites can be potent tools for studying and modulating cellular and metabolic pathways. They can act as inhibitors of specific enzymes or be incorporated into metabolic pathways to serve as probes for tracking metabolic flux.

Investigation of Amino Acid Biosynthesis and Regulation

L-homoserine is a key intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine. wikipedia.orgnih.gov The biosynthesis of L-homoserine from aspartate is tightly regulated through feedback inhibition of key enzymes in the pathway. pnas.orgacs.org Introducing fluorinated analogs of metabolites can be a strategy to perturb these pathways and study their regulation.

This compound, as an analog of L-homoserine, could potentially interact with the enzymes of the aspartate biosynthetic pathway. Depending on its specific properties, it could act as a substrate, an inhibitor, or a regulator of enzymes such as homoserine dehydrogenase or homoserine kinase. pnas.org By studying the effects of this compound on cell growth and metabolite levels, researchers could gain insights into the regulation of this crucial biosynthetic pathway. asm.org

Table 2: Potential Effects of this compound on Enzymes of the Homoserine Biosynthetic Pathway.

| Enzyme | Natural Substrate | Potential Effect of this compound |

| Aspartate Kinase | Aspartate | Unlikely to have a direct effect. |

| Aspartate-semialdehyde Dehydrogenase | Aspartate-semialdehyde | Unlikely to have a direct effect. |

| Homoserine Dehydrogenase | Aspartate-semialdehyde | Potential inhibitor or substrate analog. |

| Homoserine Kinase | L-Homoserine | Potential inhibitor or substrate analog. |

This table outlines the hypothetical interactions of this compound with key enzymes in the L-homoserine biosynthetic pathway.

Probing Quorum Sensing Systems via Homoserine Lactone Analogues

Quorum sensing is a cell-to-cell communication process in bacteria that relies on the production and detection of signaling molecules called autoinducers. mdpi.com In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers. frontiersin.orgnih.gov These molecules are synthesized from S-adenosyl methionine and an acyl-acyl carrier protein, with L-homoserine lactone being a key structural component.

The development of synthetic AHL analogs is a major strategy for studying and disrupting quorum sensing. mdpi.comnih.gov These analogs can act as agonists or antagonists of the AHL receptors, thereby modulating quorum sensing-regulated behaviors such as biofilm formation and virulence factor production. frontiersin.orgresearchgate.net this compound could serve as a precursor for the synthesis of novel fluorinated AHL analogs. The introduction of the gem-difluoro group into the homoserine lactone ring could significantly alter the binding affinity and specificity of the analog for its cognate receptor, potentially leading to the development of potent quorum sensing modulators.

Design of Mechanistic Probes for Complex Enzymatic Reactions

The strategic incorporation of fluorine atoms into amino acid structures represents a powerful approach for designing mechanistic probes to investigate complex enzymatic reactions. This compound serves as a prime example of such a probe, particularly for enzymes that utilize pyridoxal-5'-phosphate (PLP) as a cofactor. These enzymes are involved in a vast array of metabolic transformations, including transamination, decarboxylation, and elimination/substitution reactions at the β- and γ-carbons of amino acid substrates. The unique electronic properties of the difluoro group are instrumental in designing probes that can intercept and reveal the intricacies of these reaction mechanisms.

The rationale behind using 3,3-difluoro analogs lies in the high electronegativity of fluorine, which significantly influences the acidity of adjacent C-H bonds and the stability of potential reaction intermediates. When this compound binds to the active site of a target PLP-dependent enzyme, it typically forms an external aldimine with the PLP cofactor, mimicking the natural substrate. The subsequent enzymatic steps, which would normally proceed with the natural substrate, are altered by the presence of the difluoro group.

For enzymes that catalyze γ-elimination or γ-replacement reactions, the catalytic cycle often involves the abstraction of the α-proton of the amino acid, followed by the departure of a leaving group from the γ-position. In the case of this compound, the enzyme would proceed with the initial steps of the catalytic cycle. However, the presence of two electron-withdrawing fluorine atoms at the C-3 position facilitates the elimination of a fluoride (B91410) ion, a process that is more favorable than the departure of the hydroxyl group in the natural substrate, L-homoserine. This elimination can lead to the formation of a highly reactive electrophilic intermediate, such as a fluorinated vinylglycine-PLP complex, within the confines of the enzyme's active site.

This reactive intermediate is the key to the function of this compound as a mechanistic probe. It can undergo a nucleophilic attack by an active site residue, leading to the formation of a stable, covalent adduct between the probe and the enzyme. This process, known as mechanism-based inactivation or "suicide inhibition," effectively traps the enzyme and allows for the identification of the modified active site residue. Subsequent proteolytic digestion and mass spectrometry analysis can pinpoint the exact location of the covalent modification, providing direct evidence for the catalytic mechanism and the identity of key active site nucleophiles.

While specific kinetic data for the interaction of this compound with particular enzymes is not extensively documented in publicly available literature, the behavior of similar fluorinated amino acids provides a strong basis for its utility as a mechanistic probe. The parameters typically determined in such studies are crucial for quantifying the efficiency and mechanism of inactivation.

| Parameter | Description | Significance in Mechanistic Studies |

|---|---|---|

| KI (Inhibition Constant) | Represents the concentration of the inhibitor required to achieve half-maximal inhibition. It is a measure of the initial binding affinity of the probe to the enzyme. | A lower KI value indicates a higher affinity of the probe for the enzyme's active site, suggesting it is a good structural mimic of the natural substrate. |

| kinact (Rate of Inactivation) | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. | Provides insight into the efficiency of the chemical steps leading to the formation of the reactive intermediate and covalent modification of the enzyme. |

| Partition Ratio (r) | The ratio of the number of turnovers (product formation) to the number of inactivation events. | A low partition ratio indicates that the probe is highly efficient, with most of the enzymatic cycles leading to inactivation rather than product release. This is a hallmark of an effective mechanism-based inactivator. |

The detailed study of such inactivation kinetics allows researchers to build a comprehensive picture of the enzymatic reaction pathway. By systematically altering the structure of the probe and observing the effects on KI, kinact, and the partition ratio, it is possible to deduce the precise stereochemical and electronic requirements for catalysis. Therefore, this compound, by virtue of its design, stands as a valuable tool for chemical biologists seeking to unravel the mechanisms of complex PLP-dependent enzymes.

V. Computational and Theoretical Studies

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful tools to predict the binding affinity and interaction patterns of a ligand with a biological target, such as a protein or enzyme. For fluorinated compounds, these simulations can elucidate the role of fluorine in modulating binding, for instance, through favorable interactions with the protein backbone or specific amino acid residues. Such studies are instrumental in rational drug design and in understanding the mechanism of action of bioactive molecules.

Currently, there is a lack of specific studies detailing the molecular docking of 3,3-Difluoro-L-homoserine with any particular biological target. Research in this area would be beneficial to identify potential protein partners and to understand how the difluoromethyl group at the β-position influences its binding characteristics compared to its non-fluorinated counterpart, L-homoserine.

Quantum Mechanical (e.g., DFT) and Molecular Orbital Calculations on Fluorinated Amino Acids

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. For fluorinated amino acids, DFT can provide insights into how the strong electronegativity of fluorine affects the electron distribution, bond lengths, bond angles, and the energies of molecular orbitals (e.g., HOMO and LUMO).

In Silico Prediction of Conformational Preferences and Reactivity Profiles

In silico methods are crucial for predicting the conformational landscape of flexible molecules like amino acids. The introduction of fluorine can significantly alter the conformational preferences of the side chain due to steric and stereoelectronic effects, such as gauche effects. Understanding these preferences is vital as the three-dimensional structure of an amino acid residue can influence the secondary and tertiary structure of peptides and proteins.

Furthermore, computational methods can predict the reactivity of a molecule by mapping its electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. For this compound, predicting its conformational behavior and reactivity profile would provide a foundational understanding for its potential applications in peptide synthesis and as a building block for novel bioactive compounds. However, specific studies detailing these in silico predictions for this compound are yet to be published.

Vi. Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Stereoselective Synthetic Methodologies

While methods for the synthesis of β,β-difluoro-substituted L-homoserine have been established, the ongoing pursuit of more efficient, scalable, and versatile stereoselective synthetic routes remains a critical research focus. nih.govmdpi.com Future advancements are expected to concentrate on asymmetric catalysis and the development of novel fluorinating reagents to improve yields and stereochemical control.

Key research directions include:

Asymmetric Catalysis: The development of catalytic enantioselective methods is paramount for avoiding the use of chiral auxiliaries and simplifying purification processes. nih.gov Research into transition-metal catalysis, such as copper- or nickel-catalyzed reactions, offers a promising avenue for the asymmetric difluoromethylation or difluorobenzylation of appropriate precursors. nih.govresearchgate.netbeilstein-journals.org

Novel Fluorination Strategies: Exploring new reagents and reaction manifolds for the introduction of the difluoromethyl group is crucial. This includes the use of in-situ generated difluorocarbene under asymmetric conditions or the development of more efficient nucleophilic and electrophilic fluorinating agents that can operate under mild conditions. nih.govmdpi.com

Enzymatic and Chemo-enzymatic Approaches: Leveraging the high stereoselectivity of enzymes could provide a powerful alternative to traditional chemical synthesis. Biotransformation of a fluorinated pyruvate (B1213749) analog using engineered transaminases or dehydrogenases represents a potential green and highly efficient route to the desired L-enantiomer. nih.gov

The table below summarizes some emerging and established strategies for the synthesis of fluorinated amino acids, highlighting methodologies applicable to 3,3-Difluoro-L-homoserine.

| Synthetic Strategy | Key Features | Potential Advantages | Reference Example |

|---|---|---|---|

| Chiral Precursor Fluorination | Fluorination of a pre-existing chiral molecule, such as an aspartic acid derivative. | Stereochemistry is established early; reliable for specific isomers. | Synthesis of β,β-difluoro-L-homoserine from L-aspartic acid. nih.govmdpi.com |

| Asymmetric Copper-Catalyzed Difluoromethylation | In-situ generation of difluorocarbene and its asymmetric addition to a substrate. | High enantioselectivity (excellent ee reported for other α-difluorinated amino acids). nih.gov | General method for chiral α-difluorinated amino acids. nih.gov |

| Chiral Ni(II) Complex-Mediated Alkylation | Use of a chiral nickel complex to control the stereoselective alkylation of a glycine (B1666218) equivalent. | Applicable to a wide range of amino acids, including γ-branched ones; allows for gram-scale synthesis. beilstein-journals.org | Synthesis of fluorinated phenylalanine and trifluoroleucine analogs. beilstein-journals.org |

| Aza-Henry Reaction | Catalytic enantioselective reaction converting ketimines into α-trifluoromethyl amine compounds. | Practical for creating chiral amine centers adjacent to fluorinated groups. researchgate.net | General synthesis of trifluoromethyl-containing amines. researchgate.net |

Expansion of Applications to New Biochemical Targets and Pathways

The incorporation of this compound into peptides or its use as a standalone molecule could enable the targeting of novel enzymes and biological pathways. The electron-withdrawing nature of the difluoro group can alter the pKa of the hydroxyl group and influence binding interactions, making it a valuable tool for probing and inhibiting enzyme active sites. nih.govresearchgate.net

Future research will likely focus on:

Enzyme Inhibition: this compound can act as a mechanism-based inhibitor or a stable analog of a natural substrate or intermediate. For instance, enzymes involved in homoserine metabolism, such as homoserine kinase or homoserine dehydrogenase, are prime targets. The fluorinated analog could bind to the active site but resist enzymatic transformation, leading to inhibition.

Modulation of Protein-Protein Interactions: When incorporated into a peptide, the fluorinated residue can enhance proteolytic stability and alter the peptide's conformation. researchgate.net This could be exploited to design peptide-based therapeutics that disrupt specific protein-protein interactions with improved stability and efficacy.

Probing Metabolic Pathways: As an analog of key metabolic intermediates like homoserine and aspartate-semialdehyde, the compound can be used to study metabolic flux and the effects of pathway disruption. nih.govresearchgate.net Its resistance to metabolism could lead to accumulation at specific points, allowing for the identification of regulatory nodes.

| Potential Biochemical Target | Rationale for Targeting | Expected Modulatory Effect |

|---|---|---|

| Homoserine Kinase | Acts as a structural mimic of the natural substrate, L-homoserine. | Competitive inhibition by blocking the active site; potential for irreversible inhibition if the difluoro group participates in a reaction. |

| Threonine Synthase | Could interfere with the biosynthesis of threonine from O-phospho-L-homoserine. | Inhibition of amino acid biosynthesis, potentially leading to auxotrophic phenotypes. |

| Aspartate-semialdehyde Dehydrogenase | Structural similarity to the product (homoserine) and intermediate (aspartate-semialdehyde). | Product inhibition or allosteric modulation of the L-aspartate metabolic pathway. nih.gov |

| Peptide-Binding Proteins | Incorporation into a peptide ligand can enhance binding affinity and stability. researchgate.net | Enhanced or altered binding to target receptors or enzymes due to modified hydrophobicity and conformational constraints. |

Integration with Advanced Biophysical and Imaging Techniques

The presence of fluorine atoms provides a unique spectroscopic handle that can be exploited by powerful biophysical and imaging techniques. Future applications will increasingly leverage these capabilities to study molecular interactions in complex biological environments.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁹F nucleus is an ideal probe for NMR studies due to its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems. nih.govucla.edu Incorporating this compound into a protein allows for the direct observation of its local environment. This can provide detailed information on protein folding, conformational changes, dynamics, and interactions with small molecules or other proteins. nih.govacs.org Simple one-dimensional ¹⁹F NMR spectra can often yield well-resolved resonances, making it a powerful tool for fragment-based screening and druggability assessment. ucla.edunih.gov

Positron Emission Tomography (PET) Imaging: Synthesizing the analog with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) would create a valuable tracer for PET imaging. nih.govnih.gov As amino acid metabolism is often upregulated in cancer cells, an ¹⁸F-labeled version of this compound could be used for non-invasive tumor imaging and staging, offering an alternative to tracers like ¹⁸F-FDG, especially in cancers with low glucose uptake. frontiersin.orgsfu.ca

X-ray Crystallography: The high electron density of fluorine can aid in the determination of high-resolution crystal structures of proteins containing the analog. This can provide precise structural insights into how the fluorinated residue influences protein conformation and mediates interactions.

| Technique | Information Provided | Specific Relevance for this compound |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Protein structure, dynamics, folding, ligand binding, conformational changes. acs.org | Provides a sensitive, background-free probe to monitor the local environment of the incorporated residue in real-time. nih.govacs.org |

| ¹⁸F PET Imaging | Metabolic activity, biodistribution of the tracer in vivo. frontiersin.org | Enables non-invasive imaging of amino acid transport and metabolism, particularly for oncologic applications. sfu.ca |

| X-ray Crystallography | High-resolution 3D structure of the protein. | Can help phase crystallographic data and precisely define the structural impact of the gem-difluoro group on protein conformation. |

| Circular Dichroism (CD) | Secondary and tertiary structure integrity and stability. nih.gov | Assesses the impact of incorporating the fluorinated analog on the overall fold and thermal/chemical stability of the protein. frontiersin.org |

Rational Design and Engineering of Biosynthetic Systems for Enhanced Analog Production and Incorporation

The site-specific incorporation of this compound into proteins using genetic code expansion techniques is a major frontier. frontiersin.org This requires the engineering of cellular machinery to recognize and utilize the non-canonical amino acid (ncAA). nih.gov Furthermore, metabolic engineering of host organisms can be employed to produce the analog biosynthetically.

Emerging research avenues in this area include:

Engineering Orthogonal Aminoacyl-tRNA Synthetase (aaRS)/tRNA Pairs: A key challenge is to develop an aaRS that specifically charges this compound onto an orthogonal tRNA, which recognizes a reassigned codon (e.g., a stop codon). nih.gov This involves directed evolution and rational design of the aaRS active site to accommodate the fluorinated analog while discriminating against canonical amino acids. frontiersin.org

Metabolic Engineering for Precursor Supply: To enhance the production of the fluorinated analog in a microbial host like Escherichia coli, metabolic pathways can be engineered. This includes overexpressing key enzymes in the L-homoserine biosynthetic pathway (e.g., aspartokinase, homoserine dehydrogenase) and knocking out competing pathways that consume the precursor L-aspartate or L-homoserine itself. nih.govnih.gov

Development of Fluorinating Enzymes: A long-term goal is the rational design or discovery of enzymes capable of C-F bond formation. While natural fluorinases are rare, engineering existing enzymes or designing novel ones could enable the direct biosynthesis of this compound from a non-fluorinated precursor within the host cell.

| Engineering Strategy | Target(s) | Desired Outcome | Host Organism Example |

|---|---|---|---|

| Genetic Code Expansion | Aminoacyl-tRNA Synthetase (aaRS), cognate tRNA, target protein gene. nih.gov | Site-specific incorporation of this compound into a target protein in vivo. | E. coli, Yeast, Mammalian cells. nih.gov |

| Precursor Pathway Engineering | Genes in the L-aspartate family pathway (e.g., thrA, asd, ppc). nih.govnih.gov | Increased intracellular pool of L-homoserine, the precursor for chemical or enzymatic fluorination. | Escherichia coli. researchgate.net |

| Elimination of Competing Pathways | Genes for lysine (B10760008) biosynthesis (lysA) or threonine biosynthesis (thrB, thrC). nih.gov | Channel metabolic flux towards L-homoserine production and prevent its consumption. nih.gov | Escherichia coli. |

| Enhancing Efflux | Membrane transport proteins (e.g., RhtA, EamA). researchgate.net | Improved secretion and recovery of the produced L-homoserine or its fluorinated analog from the cell. | Escherichia coli. researchgate.net |

Q & A

Q. What are the key synthetic strategies for 3,3-Difluoro-L-homoserine, and how do fluorination reagents influence yield and stereoselectivity?

Answer: The synthesis of this compound typically involves fluorination of L-homoserine precursors. Two primary approaches are:

- Electrophilic Fluorination : Using reagents like Selectfluor™ or 3,3-Difluoroallyl ammonium salts to introduce fluorine atoms at the β-position. These reagents enhance regioselectivity due to their stability and controlled reactivity .

- Enzymatic Modification : Enzymes such as alanine transaminases or PLP-dependent enzymes (e.g., YfaU) can catalyze fluorinated analog synthesis, leveraging natural biosynthetic pathways .

Critical Factor : Fluorinating agents with low steric hindrance improve stereochemical fidelity. For example, 3,3-Difluoroallyl ammonium salts minimize racemization during allylic fluorination .

Q. How can researchers validate the structural integrity of this compound using analytical techniques?

Answer:

- NMR Spectroscopy : NMR confirms fluorine substitution patterns (e.g., coupling constants for geminal difluoro groups). NMR identifies carbon-fluorine bonding via characteristic splitting .

- X-ray Crystallography : Resolves stereochemical ambiguity by mapping spatial fluorine placement and hydrogen-bonding interactions .

- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, critical for distinguishing between fluorinated isomers .

Advanced Research Questions

Q. How do the stereoelectronic effects of the 3,3-difluoro moiety influence conformational dynamics in enzymatic binding studies?

Answer: The geminal difluoro group induces rigidity via the gauche effect, restricting rotational freedom of the homoserine backbone. This impacts:

- Enzyme-Substrate Interactions : Enhanced binding affinity in enzymes with hydrophobic active sites (e.g., methionine synthases) due to fluorine’s electronegativity and low polarizability .

- Computational Validation : Molecular dynamics (MD) simulations and DFT calculations model fluorine’s impact on transition-state stabilization, guiding rational design .

Q. What experimental frameworks address contradictions in solubility versus bioactivity data for this compound derivatives?

Answer: Contradictions arise when fluorination improves target binding but reduces aqueous solubility. Mitigation strategies include:

- Prodrug Design : Masking polar groups (e.g., esterification of the carboxyl moiety) to enhance membrane permeability .

- Co-solvent Systems : Using DMSO-water mixtures or cyclodextrin encapsulation to balance solubility without altering bioactivity .

- SPR/Biacore Analysis : Quantifies binding kinetics under varied solvent conditions to isolate solubility effects from intrinsic affinity .

Q. How can metabolic stability assays differentiate between fluorine’s metabolic shielding effects and unintended toxicity in this compound?

Answer:

- Isotope Tracing : - or -labeled analogs track metabolic pathways via LC-MS or PET imaging, identifying defluorination or toxic metabolites .

- CYP450 Inhibition Assays : Fluorine’s electron-withdrawing effects reduce oxidative metabolism, but residual toxicity (e.g., hepatic stress) requires hepatocyte viability assays .

Q. What methodologies resolve discrepancies in protein-ligand docking predictions versus empirical binding data for fluorinated homoserine analogs?

Answer:

- Hybrid QM/MM Simulations : Combine quantum mechanics (for fluorine-protein interactions) and molecular mechanics (for conformational sampling) to refine docking models .

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) to validate computational predictions of fluorine’s enthalpic/entropic contributions .

Methodological Resources

Q. Which databases and tools are critical for studying fluorinated amino acids like this compound?

Answer:

- Cambridge Structural Database (CSD) : For benchmarking fluorine’s stereoelectronic effects against crystallographic data .

- Protein Data Bank (PDB) : Identifies homologous enzymes with fluorinated ligand co-crystal structures .

- Reaxys/Scifinder : Filters synthetic protocols using fluorination reaction keywords (e.g., "gem-difluoroallylation") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.